![molecular formula C6H10N2O B13133840 2-Methyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B13133840.png)
2-Methyl-2,6-diazaspiro[3.3]heptan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2,6-diazaspiro[3.3]heptan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro ring and a heptanone moiety. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for piperazine, a common scaffold in drug design .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptan-1-one typically involves the use of azabicyclo[1.1.0]butyl intermediates. A robust and mild flow technology-assisted two-step protocol has been developed for its synthesis. This method ensures high molecular rigidity and predictable vectorization, which are crucial for enhancing drug-likeness and target selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of flow chemistry and strain-release techniques from azabicyclo[1.1.0]butanes are promising approaches for scalable production .
化学反応の分析
Types of Reactions
2-Methyl-2,6-diazaspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, N-ethyl-N,N-diisopropylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
2-Methyl-2,6-diazaspiro[3.3]heptan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, enhancing molecular rigidity and target selectivity.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of advanced materials and chemical intermediates
作用機序
The mechanism of action of 2-Methyl-2,6-diazaspiro[3.3]heptan-1-one involves its interaction with specific molecular targets and pathways. Its spirocyclic structure allows it to act as a bioisostere, mimicking the behavior of piperazine and other similar compounds. This interaction can enhance drug-likeness, reduce toxicity, and improve clinical success .
類似化合物との比較
Similar Compounds
- 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride
- 2-Cyclopropyl-1-[(2S,3R)-6-(2-fluorobenzyl)-2-(hydroxymethyl)-3-phenyl-1,6-diazaspiro[3.3]hept-1-yl]ethanone
- 1-Oxa-2,6-diazaspiro[3.3]heptane
Uniqueness
2-Methyl-2,6-diazaspiro[3.3]heptan-1-one stands out due to its unique spirocyclic structure, which provides high molecular rigidity and predictable vectorization. This makes it a valuable scaffold in drug design, offering advantages over traditional non-strained heterocycles .
特性
分子式 |
C6H10N2O |
|---|---|
分子量 |
126.16 g/mol |
IUPAC名 |
2-methyl-2,6-diazaspiro[3.3]heptan-3-one |
InChI |
InChI=1S/C6H10N2O/c1-8-4-6(5(8)9)2-7-3-6/h7H,2-4H2,1H3 |
InChIキー |
CEONBAVRISLWCO-UHFFFAOYSA-N |
正規SMILES |
CN1CC2(C1=O)CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13133757.png)
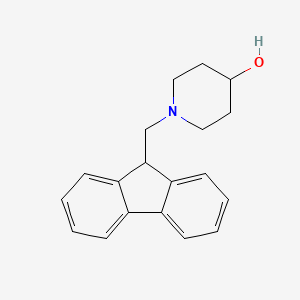
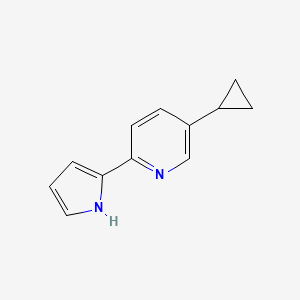
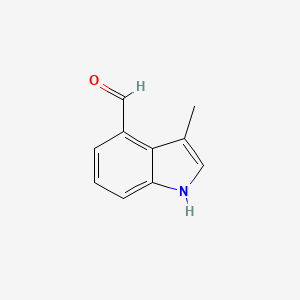
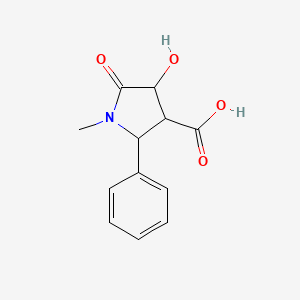
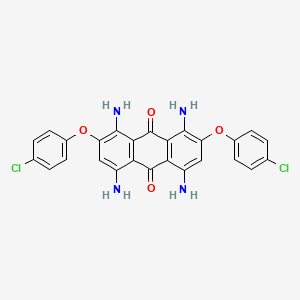
![(6-Amino-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13133800.png)
![4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)

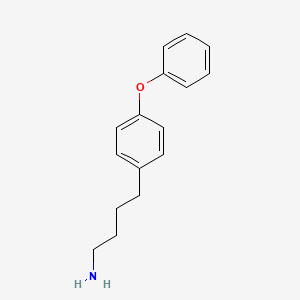
![2,6-Bis[(4-ethylphenyl)sulfanyl]-1,4,5,8-tetrahydroxyanthracene-9,10-dione](/img/structure/B13133831.png)



